1-Butene, 2-methyl-4-(methylthio)-

Description

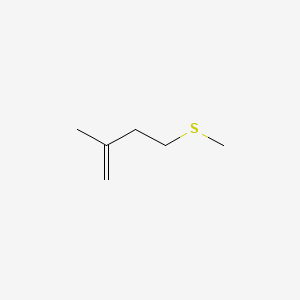

1-Butene, 2-methyl-4-(methylthio)- is an organosulfur compound with the molecular formula C₆H₁₂S (inferred from structural analogs in ). The methylthio group introduces sulfur-based reactivity and polarity, distinguishing it from simpler alkenes like 1-butene. Similar compounds, such as 4-(methylthio)-1-butene (C₅H₁₀S, MW 102.195 ), exhibit applications in flavor chemistry due to their sulfur-containing functional groups . The compound’s synthesis likely involves thiol-ene addition or alkylation steps, as seen in related pyridine derivatives (e.g., 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine in ).

Structure

3D Structure

Properties

CAS No. |

5952-75-0 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-methyl-4-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C6H12S/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 |

InChI Key |

UTEDUYINKYCEKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCSC |

Origin of Product |

United States |

Preparation Methods

Delta3-Isopentenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of isopentenyl alcohol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 70-75°C under reduced pressure (65 Torr) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Delta3-Isopentenyl methyl sulfide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert sulfoxides back to sulfides using reagents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

1-Butene, 2-methyl-4-(methylthio)-, with the chemical formula , features a unique structure that facilitates its reactivity in several chemical processes. The presence of the methylthio group enhances its utility as a building block in organic synthesis.

Polymer Chemistry

One of the primary applications of 1-butene derivatives is in the synthesis of polymers. Research indicates that compounds like 1-butene, 2-methyl-4-(methylthio)- can be utilized to create age-resistant polymers. For instance, it has been employed in stabilizing homopolymers of conjugated 1,3-dienes (such as isoprene and butadiene) against oxidative degradation.

Case Study: Stabilization of Polymers

In a study documented under patent US3714264A, alkylthio-substituted phenolic antioxidants were synthesized using 1-butene derivatives. These antioxidants significantly improved the aging resistance of polychloroprene and polyisoprene homopolymers. The research demonstrated that the incorporation of these stabilizers led to superior melt flow indices compared to unstabilized polymers .

Agricultural Applications

The compound also finds applications in agriculture as a potential pesticide or herbicide agent. Its sulfur content is known to enhance the efficacy of certain agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-butene derivatives are being investigated for their potential therapeutic properties. The unique reactivity of the methylthio group allows for the synthesis of novel compounds with biological activity.

Case Study: Synthesis of Bioactive Compounds

A notable application is the development of inhibitors targeting monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. Research published on this topic suggests that derivatives similar to 1-butene, 2-methyl-4-(methylthio)- can be synthesized and evaluated for their inhibitory activity against MAO . Such compounds may offer new avenues for treating conditions like Parkinson's disease.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which delta3-Isopentenyl methyl sulfide exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .

Comparison with Similar Compounds

4-(Methylthio)-1-butene (C₅H₁₀S, MW 102.195)

1-(Methylthio)-1-butene (C₅H₁₀S, MW 102.198)

- Structure : Methylthio group at position 1, adjacent to the double bond.

- Properties : Solubility in water ≈ 0.931 g/L; pKa ≈ 2.59 (acidic proton α to sulfur). The proximity of the thioether to the double bond enhances electrophilic reactivity at the β-carbon .

- Applications : Used as a flavoring agent in roasted peanuts .

Key Difference : Positional isomerism significantly affects reactivity. The 1-(methylthio) variant’s double bond is conjugated with the sulfur atom, enabling resonance stabilization of intermediates during reactions, whereas the 4-(methylthio) isomer lacks this conjugation.

Functional Group Variants

4-Isothiocyanato-1-(methylthio)-1-butene (C₆H₉NS₂, MW 159.272)

2-Amino-4-methylpyridine Derivatives (e.g., Compound 33 in )

- Structure : 4-(Methylthio)butyl chain attached to a pyridine ring.

- Synthesis: Prepared via Grignard reactions and deprotection steps (e.g., magnesium-mediated coupling in ethanol) .

- Applications: Investigated as inhibitors for inducible nitric oxide synthase (iNOS), highlighting the role of sulfur in modulating biological activity .

Key Difference : The addition of aromatic or heterocyclic systems (e.g., pyridine) alters solubility and electronic properties compared to aliphatic thioethers.

Simpler Alkenes

1-Butene (C₄H₈, MW 56.11)

Isobutene (C₄H₈, MW 56.11)

- Structure : Branched alkene (2-methylpropene).

- Properties : Higher stability due to hyperconjugation; bp -6.9°C. More resistant to acid-catalyzed hydration than 1-butene .

- Applications: Key monomer for polyisobutylene and fuel additives .

Key Difference : The methylthio group in 2-methyl-4-(methylthio)-1-butene introduces steric hindrance and polar interactions absent in 1-butene or isobutene, reducing volatility and altering polymerization behavior.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility (g/L) | Key Applications |

|---|---|---|---|---|---|

| 1-Butene, 2-methyl-4-(methylthio)- | C₆H₁₂S | ~116.2* | N/A | N/A | Research chemical, flavor chemistry |

| 4-(Methylthio)-1-butene | C₅H₁₀S | 102.195 | N/A | N/A | Organic synthesis |

| 1-(Methylthio)-1-butene | C₅H₁₀S | 102.198 | N/A | 0.931 | Flavor additive (roasted peanuts) |

| 4-Isothiocyanato-1-(methylthio)-1-butene | C₆H₉NS₂ | 159.272 | N/A | N/A | Bioactive natural product |

| 1-Butene | C₄H₈ | 56.11 | -6.3 | 0.25 | Polymer production |

| Isobutene | C₄H₈ | 56.11 | -6.9 | 0.28 | Fuel additives, rubbers |

*Estimated based on structural analogs.

Biological Activity

1-Butene, 2-methyl-4-(methylthio)-, also known as isopentenyl methyl sulfide, is a volatile organic compound with the chemical formula CHS. This compound is primarily noted for its presence in various plant species and its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cancer cells, and other relevant biological interactions.

1-Butene, 2-methyl-4-(methylthio)- is characterized by its sulfur-containing structure, which contributes to its distinct olfactory properties and biological activities. The compound is part of a broader class of organosulfur compounds that are known for their diverse roles in biological systems.

Antimicrobial Properties

Research indicates that compounds containing sulfur, such as 1-butene, 2-methyl-4-(methylthio)-, exhibit significant antimicrobial activity. For instance, studies have shown that isothiocyanates derived from similar sulfur-containing compounds can inhibit the growth of various bacterial strains. The mechanisms often involve the disruption of cellular functions through oxidative stress or direct interaction with microbial enzymes .

Cytotoxic Effects

1-Butene, 2-methyl-4-(methylthio)- has been investigated for its potential cytotoxic effects on cancer cell lines. In particular, studies have demonstrated that certain sulfur compounds can induce cell death through mechanisms independent of apoptosis. This includes pathways such as ferroptosis, which is characterized by iron dependency and reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A study on the antimicrobial properties of organosulfur compounds highlighted the effectiveness of 1-butene, 2-methyl-4-(methylthio)- against Gram-negative bacteria. The compound was shown to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Cancer Cell Line Research

In a controlled laboratory setting, researchers tested the effects of 1-butene, 2-methyl-4-(methylthio)- on several human tumor cell lines. The results indicated that the compound could significantly reduce cell viability at concentrations as low as M. The observed cytotoxicity was attributed to increased levels of ROS within the cells .

The biological activity of 1-butene, 2-methyl-4-(methylthio)- can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound appears to elevate ROS levels in cells, leading to oxidative damage.

- Membrane Disruption : Interaction with lipid membranes may compromise cellular integrity in microbial cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-4-(methylthio)-1-butene, and what purification methods are typically employed?

The synthesis of methylthio-substituted butene derivatives often involves nucleophilic substitution or alkylation reactions. For example, 2-amino-4-methylpyridine analogues containing a 4-(methylthio)butyl group can be synthesized via magnesium-mediated coupling in ethanol, followed by silica gel chromatography for purification . Key steps include controlled addition of reagents to avoid side reactions and the use of inert atmospheres to stabilize reactive intermediates. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, validated by TLC and NMR for structural confirmation.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-methyl-4-(methylthio)-1-butene?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, ^1H NMR of related compounds (e.g., 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine) shows distinct peaks for methylthio (-SCH3) groups at δ 2.1–2.3 ppm and allylic protons near δ 1.8–2.0 ppm . Mass spectrometry (MS) using electron ionization can confirm molecular weight, while IR spectroscopy identifies sulfur-related stretching vibrations (C-S at ~600–700 cm⁻¹).

Q. What role does the methylthio group play in the chemical reactivity of 2-methyl-4-(methylthio)-1-butene?

The methylthio (-SCH3) group acts as an electron-donating substituent, stabilizing adjacent radicals and influencing regioselectivity in oxidation or hydrogenation reactions. For instance, resonance-stabilized radicals like propenyl and butenyl radicals are critical intermediates in oxidation pathways . Compared to unsubstituted 1-butene, the methylthio group enhances resistance to electrophilic attacks but increases susceptibility to radical-initiated chain reactions.

Advanced Research Questions

Q. How do resonance-stabilized radicals influence the oxidation pathways of 2-methyl-4-(methylthio)-1-butene in jet-stirred reactor studies?

In oxidation experiments, resonance-stabilized radicals (e.g., propenyl, C3H5-A) dominate reaction pathways. Kinetic modeling reveals that these radicals reduce activation energy for H-abstraction, accelerating chain-branching reactions. For example, the reaction C4H8-1 (+M) ⇄ C3H5-A + CH3(+M) is pivotal under fuel-lean conditions, where radical recombination competes with autoignition pathways . Sensitivity analyses show that uncertainties in rate constants for these steps lead to discrepancies between modeled and experimental ignition delays.

Q. What discrepancies exist between experimental and modeled autoignition delays for 1-butene derivatives under fuel-lean conditions?

At equivalence ratio φ = 0.5, modeled autoignition delays for 1-butene/oxygen/argon mixtures diverge from experimental data by up to 20%. This is attributed to competing reactions:

- C4H8-1 + O2 ⇄ C4H713 + HO2 (low-temperature pathway)

- C4H8-1 ⇄ C3H5-A + CH3 (high-temperature pathway)

Improved rate constants for these steps and additional validation under lean conditions are needed to resolve inconsistencies .

Q. How can kinetic modeling approaches be optimized for methylthio-substituted butene oxidation?

Advanced models should integrate ab initio calculations for critical reaction steps (e.g., bond dissociation energies of C-S bonds) and leverage experimental data from shock tubes and rapid compression machines. For example, coupling DRIFT spectroscopy with time-resolved mass spectrometry can track intermediates like thiyl radicals (RS•) and validate proposed mechanisms . Bayesian uncertainty quantification frameworks may further refine rate parameters.

Q. What analytical challenges arise when quantifying trace byproducts in methylthio-butene oxidation studies?

Trace sulfur-containing byproducts (e.g., thiophenes, sulfoxides) pose detection challenges due to low concentrations and spectral overlap. Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for sulfur isotopes (e.g., m/z 64 for S⁺) improves sensitivity. For example, EPA/NIH mass spectral databases provide reference fragmentation patterns for sulfur compounds like 4-isothiocyanato-1-(methylthio)-1-butene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.